molecular formula C100H167F3N28O37S B1496891 H-Asp-Glu-Leu-Ala-Pro-Ala-Gly-Thr-Gly-Val-Ser-Arg-Glu-Ala-Val-Ser-Gly-Leu-Leu-Ile-Met-Gly-Ala-Gly-Gly-OH CAS No. 1233876-43-1

H-Asp-Glu-Leu-Ala-Pro-Ala-Gly-Thr-Gly-Val-Ser-Arg-Glu-Ala-Val-Ser-Gly-Leu-Leu-Ile-Met-Gly-Ala-Gly-Gly-OH

Cat. No.: B1496891
CAS No.: 1233876-43-1
M. Wt: 2442.6 g/mol
InChI Key: IUSJYZVLKBOWIB-OMMPKWBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The peptide you mentioned is a long chain of amino acids. Each three-letter code represents an amino acid. For example, “Asp” stands for Aspartic acid, “Glu” for Glutamic acid, and so on . The “H-” at the beginning indicates that the peptide starts with a free amine group, and the “-OH” at the end indicates a free carboxyl group .


Synthesis Analysis

Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This process involves sequentially adding amino acids to a growing chain, which is attached to insoluble beads. After the synthesis is complete, the peptide is cleaved from the beads .


Molecular Structure Analysis

The primary structure of a peptide is the sequence of its amino acids. The secondary structure includes alpha-helices and beta-sheets formed by hydrogen bonding. Tertiary structure is the overall three-dimensional shape of the peptide, formed by interactions between side chains .


Chemical Reactions Analysis

Peptides can undergo various chemical reactions, mostly involving the amine and carboxyl groups, or the side chains of the amino acids. For example, they can react with acids or bases, undergo oxidation or reduction, and participate in enzymatic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a peptide depend on its amino acid sequence. These properties include solubility, charge, hydrophobicity, and isoelectric point .

Mechanism of Action

The mechanism of action of a peptide depends on its structure and the specific amino acids it contains. Some peptides act as hormones, others as neurotransmitters, and others have roles in the immune system .

Future Directions

The study of peptides is a rapidly growing field, with many potential applications in medicine, biotechnology, and materials science. Future research may focus on discovering new peptides, understanding their functions, and developing ways to use them in therapy .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C98H166N28O35S/c1-19-49(12)77(96(160)117-59(28-31-162-18)83(147)106-37-67(131)109-50(13)79(143)104-36-66(130)103-41-74(141)142)125-90(154)62(34-46(6)7)119-89(153)60(32-44(2)3)113-68(132)38-107-84(148)63(42-127)120-95(159)76(48(10)11)124-81(145)52(15)110-85(149)57(24-26-71(135)136)116-86(150)56(22-20-29-102-98(100)101)115-91(155)64(43-128)121-94(158)75(47(8)9)122-69(133)40-108-93(157)78(54(17)129)123-70(134)39-105-80(144)51(14)111-92(156)65-23-21-30-126(65)97(161)53(16)112-88(152)61(33-45(4)5)118-87(151)58(25-27-72(137)138)114-82(146)55(99)35-73(139)140/h44-65,75-78,127-129H,19-43,99H2,1-18H3,(H,103,130)(H,104,143)(H,105,144)(H,106,147)(H,107,148)(H,108,157)(H,109,131)(H,110,149)(H,111,156)(H,112,152)(H,113,132)(H,114,146)(H,115,155)(H,116,150)(H,117,160)(H,118,151)(H,119,153)(H,120,159)(H,121,158)(H,122,133)(H,123,134)(H,124,145)(H,125,154)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H4,100,101,102)/t49-,50-,51-,52-,53-,54+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,75-,76-,77-,78-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBQRPJWXRQWMT-IIWRLIBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C98H166N28O35S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2328.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.